molecular formula C24H16N2 B1627427 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile CAS No. 79026-02-1

3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile

Cat. No.: B1627427
CAS No.: 79026-02-1
M. Wt: 332.4 g/mol
InChI Key: XSPWINZRSAKTKX-DEKJKZHBSA-N
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Description

3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile is an organic compound with the molecular formula C24H16N2. It is known for its complex structure, which includes multiple phenyl and nitrile groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 4-vinylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its phenyl groups contribute to its ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    3-(2-(4-(2-(4-Cyanophenyl)vinyl)phenyl)vinyl)benzonitrile: Known for its unique combination of phenyl and nitrile groups.

    4-(4-Cyanostyryl)styrene: Similar structure but lacks the additional phenyl group.

    4-(4-Cyanophenyl)vinylbenzene: Similar but with a simpler structure.

Uniqueness

This compound stands out due to its complex structure, which provides unique electronic and steric properties. These properties make it particularly useful in applications requiring specific interactions with molecular targets .

Properties

CAS No.

79026-02-1

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

3-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile

InChI

InChI=1S/C24H16N2/c25-17-23-14-11-21(12-15-23)9-6-19-4-7-20(8-5-19)10-13-22-2-1-3-24(16-22)18-26/h1-16H/b9-6+,13-10+

InChI Key

XSPWINZRSAKTKX-DEKJKZHBSA-N

SMILES

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N

Isomeric SMILES

C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C#N

Origin of Product

United States

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